Lipophilicity (LogP) Benchmarking Against Non-Carbonyl Analogs
The target compound exhibits a measured LogP of 1.88 , which is substantially lower than the LogP of 2.2 for the reduced analog 4-(2-piperidin-1-yl-ethoxy)benzaldehyde (CAS 26815-04-3) [1]. This difference of ΔLogP ≈ -0.32 indicates reduced lipophilicity conferred by the amide carbonyl, which increases polar surface area and hydrogen-bond acceptor capacity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.88 |
| Comparator Or Baseline | 4-(2-piperidin-1-yl-ethoxy)benzaldehyde (CAS 26815-04-3): 2.2 (XLogP3) |
| Quantified Difference | ΔLogP ≈ -0.32 |
| Conditions | Calculated/measured LogP values from vendor and PubChem sources |
Why This Matters
Lower LogP improves aqueous solubility and may reduce non-specific binding, critical for hit-to-lead optimization and assay reproducibility.
- [1] PubChem. 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde (CID 976526). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Piperidin-1-yl-ethoxy_-benzaldehyde. View Source
